molecular formula C11H6F2 B14382526 1,1-Difluoro-1H-cyclopropa[A]naphthalene CAS No. 89972-82-7

1,1-Difluoro-1H-cyclopropa[A]naphthalene

Cat. No.: B14382526
CAS No.: 89972-82-7
M. Wt: 176.16 g/mol
InChI Key: DQQVICUYJJUSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-1H-cyclopropa[A]naphthalene is a fluorinated organic compound with the molecular formula C11H6F2 and a molecular weight of 176.16 g/mol . This compound is characterized by the presence of a cyclopropane ring fused to a naphthalene moiety, with two fluorine atoms attached to the cyclopropane ring. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1,1-Difluoro-1H-cyclopropa[A]naphthalene can be achieved through several methods. One common approach involves the cyclopropanation of naphthalene derivatives using difluorocarbene intermediates. Difluorocarbene can be generated from halodifluoromethane under basic conditions, such as using metal alkoxides or alkyllithium . Another method involves the functional group transformations of existing cyclopropanes, where fluorine atoms are introduced through halogen exchange reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1,1-Difluoro-1H-cyclopropa[A]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorinated naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of fluorine atoms and the formation of cyclopropane derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated naphthalene derivatives, while reduction can produce cyclopropane derivatives with varying degrees of fluorination.

Scientific Research Applications

1,1-Difluoro-1H-cyclopropa[A]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Difluoro-1H-cyclopropa[A]naphthalene exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by forming strong hydrogen bonds and electrostatic interactions. Additionally, the cyclopropane ring’s strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

1,1-Difluoro-1H-cyclopropa[A]naphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and stability compared to its analogs.

Properties

CAS No.

89972-82-7

Molecular Formula

C11H6F2

Molecular Weight

176.16 g/mol

IUPAC Name

1,1-difluorocyclopropa[a]naphthalene

InChI

InChI=1S/C11H6F2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)11/h1-6H

InChI Key

DQQVICUYJJUSEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C3(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.